JNK Isoform Selectivity: JNK3 and JNK2 over JNK1 and p38α
The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which the target compound belongs, demonstrates selective inhibition of JNK2 and JNK3 over JNK1 and p38α [1]. Potent leads 5a and 11a from the same series achieved JNK3 pIC50 of 6.7 and 6.6, and JNK2 pIC50 of 6.5. These compounds showed significantly weaker activity against JNK1 (pIC50 <5.0) and p38α (pIC50 <4.8 for a related analog) [1]. This selectivity profile contrasts with the pan-JNK inhibitor SP600125, which inhibits JNK1, 2, and 3 with similar potency (IC50 ~0.04-0.09 µM) but also hits over 30 other kinases [2].
| Evidence Dimension | Kinase selectivity profile (pIC50) |
|---|---|
| Target Compound Data | JNK3 pIC50 ~6.5-6.7; JNK2 pIC50 ~6.5; JNK1 pIC50 <5.0; p38α pIC50 <4.8 (class representative data from [1]) |
| Comparator Or Baseline | SP600125: JNK1/2/3 IC50 ~0.04-0.09 µM (pIC50 ~7.1-7.4); inhibits >30 other kinases (class-level comparator) [2] |
| Quantified Difference | The target series shows >50-fold selectivity for JNK2/3 over JNK1/p38α, whereas SP600125 is a pan-kinase inhibitor with limited selectivity |
| Conditions | In vitro kinase inhibition assays; radiometric or fluorescence-based detection |
Why This Matters
Selectivity within the JNK family and against p38α is critical for dissecting JNK isoform-specific biology, as pan-inhibition confounds downstream transcriptional readouts and accelerates apoptosis non-specifically.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-13686. View Source
